molecular formula C8H8F2N4 B2797059 N-{[(2,4-difluorophenyl)methylidene]amino}guanidine CAS No. 849459-83-2

N-{[(2,4-difluorophenyl)methylidene]amino}guanidine

Cat. No.: B2797059
CAS No.: 849459-83-2
M. Wt: 198.177
InChI Key: AGJYDFYYJUQKHZ-UHFFFAOYSA-N
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Description

N-{[(2,4-Difluorophenyl)methylidene]amino}guanidine (CAS 849459-83-2) is a guanidine-based compound of significant interest in pharmaceutical and antimicrobial research. With a molecular formula of C₈H₈F₂N₄ and a molecular weight of 198.17 g/mol, this chemical serves as a valuable building block for researchers designing novel therapeutic agents . The guanidine moiety is a privileged structure in medicinal chemistry, known for its hydrogen-bonding capability and protonatability at physiological pH, which facilitates interaction with biological targets . This compound is particularly relevant in the development of new antifungal agents, a critical area of research given the limited treatment options and growing issues of drug resistance in invasive fungal infections . Guanidine-containing derivatives have demonstrated promising efficacy against a range of human fungal pathogens, and their structural simplicity makes them attractive for further medicinal chemistry optimization . Researchers can leverage this ≥95% pure compound to explore its mechanism of action, which may involve targeting essential fungal enzymes or disrupting cell membrane integrity . For research and further manufacturing use only. Not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-(2,4-difluorophenyl)methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N4/c9-6-2-1-5(7(10)3-6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJYDFYYJUQKHZ-YIXHJXPBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C=NN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)/C=N/N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2,4-difluorophenyl)methylidene]amino}guanidine typically involves the condensation reaction between 2,4-difluorobenzaldehyde and aminoguanidine . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[(2,4-difluorophenyl)methylidene]amino}guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of N-{[(2,4-difluorophenyl)methylidene]amino}guanidine lies in its antimicrobial properties . Research indicates that derivatives of guanidine compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The guanidine moiety is crucial for the antimicrobial effects, as it interacts with bacterial cell membranes and targets essential proteins involved in cell division, such as FtsZ. This interaction disrupts bacterial cell wall synthesis and membrane integrity, leading to cell death .
  • Case Studies :
    • A study demonstrated that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli, indicating strong antibacterial efficacy .
    • Another research highlighted the effectiveness of aminoguanidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the compound's potential as a lead for new antibiotic development .

Therapeutic Potential

Beyond its antimicrobial action, this compound is being explored for its therapeutic potential in treating various diseases:

  • Antiviral Applications : Some studies suggest that guanidine derivatives can exhibit antiviral properties by inhibiting viral replication. The mechanism often involves interference with viral protein synthesis or assembly .
  • Cancer Research : There is emerging interest in the role of guanidine compounds in cancer treatment. Their ability to modulate cellular pathways may contribute to anti-cancer effects, although more research is needed to elucidate these mechanisms fully.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its efficacy:

Compound DerivativeMIC against S. aureusMIC against E. coliNotable Features
9m0.5 µg/mL1 µg/mLHigh potency
10a4 µg/mL4 µg/mLBroad spectrum
10d1 µg/mL16 µg/mLSelective activity

This table summarizes key findings from studies evaluating various derivatives, highlighting their potency and specific features that contribute to their antimicrobial activity.

Mechanism of Action

The mechanism of action of N-{[(2,4-difluorophenyl)methylidene]amino}guanidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity for its targets, while the guanidine moiety contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

The compound’s structural analogs differ primarily in the substituents on the aromatic ring and the nature of the methylideneamino linkage. Key comparisons include:

Compound Name Substituent(s) Electron Effects Molecular Weight (g/mol) Key Applications
N-{[(2,4-Difluorophenyl)methylidene]amino}guanidine 2,4-difluorophenyl Strong electron-withdrawing ~213.1 (calculated) Mitochondrial targeting, anticancer agents (inferred)
2-[(Z)-(4-Chlorophenyl-phenylmethylidene)amino]guanidine 4-chlorophenyl, phenyl Moderate electron-withdrawing (Cl) ~329.8 (GHS data) Industrial uses (limited data)
2-[(2-Nitrophenyl)methylideneamino]guanidine 2-nitrophenyl Strong electron-withdrawing (NO₂) 223.2 (C₈H₉N₅O₂) Pharmaceuticals, materials science
1-(4-Cyanophenyl)guanidine 4-cyanophenyl Electron-withdrawing (CN) ~175.2 (C₈H₇N₄) Synthetic intermediate

Key Observations :

  • Fluorinated vs.
  • Nitro vs. Cyano Groups: The nitro group in may confer higher reactivity in redox environments, while the cyano group in offers versatility in further functionalization.

Yield Comparisons :

  • N-[amino(methylsulfanyl)methylidene]guanidine hydroiodide: Reported yields vary widely (32–96%) depending on reaction conditions, with low yields attributed to side reactions or incomplete purification .
  • Fluorinated TPP+ Analogs : Yields for final products range from 32% to 93% (Table 1 in ), suggesting fluorination steps or steric hindrance from aryl groups may impact efficiency.

Troubleshooting :

  • Low yields in guanidine precursor synthesis (e.g., Step 6 in ) are mitigated by optimizing stoichiometry, solvent choice (e.g., ethanol or n-butanol), and temperature control .
Mitochondrial Targeting:

Fluorinated TPP+ analogs, such as those synthesized using N-[amino(methylsulfanyl)methylidene]guanidine hydroiodide, demonstrate enhanced cancer cell selectivity due to mitochondrial accumulation . The 2,4-difluorophenyl group in the target compound may similarly improve targeting efficiency by balancing lipophilicity and charge distribution.

Antimicrobial Activity:

Chlorhexidine and alexidine, biguanide analogs, exhibit broad-spectrum antimicrobial activity . While the target compound’s activity is unconfirmed, its fluorinated aryl group could reduce toxicity compared to chlorinated analogs (e.g., ).

Biological Activity

N-{[(2,4-difluorophenyl)methylidene]amino}guanidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a difluorophenyl group attached to a guanidine moiety. The presence of fluorine atoms enhances the compound's electronic properties, affecting its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that various guanidine derivatives, including this compound, display potent inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for several related compounds have been reported in the low µg/mL range, suggesting strong antibacterial efficacy .

A comparative analysis of MIC values for related guanidine compounds is presented in Table 1:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compoundTBDTBD
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative0.51
Aminoguanidine hydrazone derivative 10a44

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies suggest that guanidine derivatives can inhibit specific enzymes involved in cancer cell proliferation. The mechanism typically involves the inhibition of enzyme activity through binding at their active sites, which can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The difluorophenyl group increases the compound's binding affinity to target enzymes, while the guanidine portion stabilizes the interaction. This dual action allows the compound to effectively block enzymatic pathways critical for bacterial survival and cancer cell growth .

Case Studies

  • Antibacterial Activity : A study evaluated various guanidine derivatives' effects on bacterial cell division proteins like FtsZ. The findings indicated that these compounds could disrupt bacterial cell division processes, leading to cell death .
  • Anticancer Research : In another investigation focused on cancer treatment, guanidine derivatives were found to induce apoptosis in specific cancer cell lines by inhibiting key metabolic enzymes involved in nucleotide synthesis .

Q & A

Basic: How does the 2,4-difluorophenyl substituent influence the physicochemical and pharmacological properties of this compound?

The 2,4-difluorophenyl group enhances lipophilicity, improving membrane permeability and bioavailability. The electron-withdrawing fluorine atoms increase the electrophilicity of the methylidene group, facilitating nucleophilic interactions with biological targets. This structural feature also reduces metabolic degradation by cytochrome P450 enzymes, extending the compound's half-life . Methodologically, lipophilicity can be quantified via HPLC-derived logP values, while electronic effects are assessed using density functional theory (DFT) calculations.

Basic: What are the standard synthetic protocols for N-{[(2,4-difluorophenyl)methylidene]amino}guanidine?

A common route involves condensing 2,4-difluorobenzaldehyde with aminoguanidine under acidic or basic conditions. For example:

  • Step 1: React 2,4-difluorobenzaldehyde (1.0 equiv) with aminoguanidine hydrochloride (1.2 equiv) in ethanol.
  • Step 2: Add a catalytic amount of acetic acid and reflux at 80°C for 6–8 hours.
  • Step 3: Isolate the product via vacuum filtration and purify by recrystallization from ethanol/water (yield: ~65–75%) .
    Key quality control steps include NMR (to confirm imine bond formation) and elemental analysis.

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies often arise from variations in cell lines, assay conditions, or solubility. For example:

  • Case Study: If the compound shows high activity in HeLa cells but low activity in MCF-7, evaluate differences in membrane transporter expression (e.g., ABC transporters) using flow cytometry.
  • Methodological Fix: Standardize assays by pre-equilibrating the compound in assay buffer with 0.1% DMSO and include a solubility enhancer (e.g., β-cyclodextrin) to mitigate aggregation .

Advanced: What strategies optimize reaction conditions to minimize side products during synthesis?

  • Temperature Control: Maintain reflux temperatures between 80–85°C to avoid over-oxidation of the imine bond .
  • Solvent Selection: Use anhydrous ethanol instead of THF to reduce hydrolysis of intermediates.
  • Catalyst Screening: Test Brønsted acids (e.g., p-toluenesulfonic acid) versus Lewis acids (e.g., ZnCl₂) to improve regioselectivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes 1:1) .

Basic: Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation:
    • ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.4 ppm) and guanidine NH signals (δ 8.1–8.5 ppm).
    • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (theoretical m/z: calculated based on C₉H₈F₂N₄).
  • Purity Assessment: HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced: How do structural modifications (e.g., replacing fluorine with methoxy groups) affect target binding affinity?

  • Case Example: Replacing 2,4-difluorophenyl with 4-methoxyphenyl reduces electronegativity, weakening hydrogen bonding with kinase active sites (e.g., EGFR).
  • Methodology:
    • Synthesize analogs via the same condensation protocol.
    • Compare IC₅₀ values in enzyme inhibition assays (e.g., fluorescence polarization).
    • Validate binding modes via molecular docking (AutoDock Vina) and MD simulations (GROMACS) .

Advanced: What crystallographic techniques elucidate the compound’s conformation and intermolecular interactions?

  • Single-Crystal X-Ray Diffraction: Grow crystals via slow evaporation (acetonitrile/ethyl acetate). Analyze bond lengths (e.g., C=N imine bond ~1.28 Å) and angles (N–C–N ~115–125°) to confirm planarity.
  • Hydrogen Bonding: Identify non-classical C–H···F interactions (2.8–3.2 Å) stabilizing the crystal lattice .

Basic: What in vitro models are appropriate for preliminary toxicity profiling?

  • Hepatotoxicity: Use HepG2 cells and measure ALT/AST release via ELISA.
  • Cardiotoxicity: Assess hERG channel inhibition using patch-clamp electrophysiology.
  • Genotoxicity: Conduct Ames tests (TA98 strain ± metabolic activation) .

Advanced: How can researchers address low yield in large-scale synthesis?

  • Process Optimization:
    • Switch from batch to flow chemistry for better temperature control.
    • Use immobilized reagents (e.g., polymer-supported Sc(OTf)₃) to simplify purification.
  • Byproduct Analysis: Employ LC-MS to identify dimers or hydrolysis products and adjust stoichiometry accordingly .

Advanced: What statistical methods validate reproducibility in biological assays?

  • Intra-Assay Precision: Calculate %CV for triplicate measurements (acceptable <15%).
  • Inter-Lab Validation: Use Bland-Altman plots to compare results across labs.
  • Dose-Response Modeling: Fit data to a four-parameter logistic curve (GraphPad Prism) to determine EC₅₀/IC₅₀ with 95% confidence intervals .

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